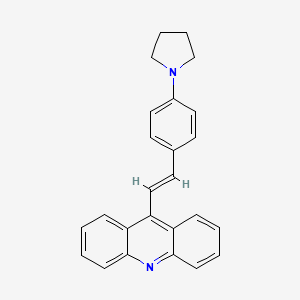

9-(4-(Pyrrolidin-1-yl)styryl)acridine

説明

9-(4-(Pyrrolidin-1-yl)styryl)acridine (CAS: 192810-03-0) is an acridine derivative characterized by a styryl group substituted with a pyrrolidine ring at the para position of the benzene moiety.

特性

分子式 |

C25H22N2 |

|---|---|

分子量 |

350.5 g/mol |

IUPAC名 |

9-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]acridine |

InChI |

InChI=1S/C25H22N2/c1-3-9-24-22(7-1)21(23-8-2-4-10-25(23)26-24)16-13-19-11-14-20(15-12-19)27-17-5-6-18-27/h1-4,7-16H,5-6,17-18H2/b16-13+ |

InChIキー |

CNTHLABOGONUQY-DTQAZKPQSA-N |

異性体SMILES |

C1CCN(C1)C2=CC=C(C=C2)/C=C/C3=C4C=CC=CC4=NC5=CC=CC=C53 |

正規SMILES |

C1CCN(C1)C2=CC=C(C=C2)C=CC3=C4C=CC=CC4=NC5=CC=CC=C53 |

製品の起源 |

United States |

準備方法

The synthesis of 9-(4-(Pyrrolidin-1-yl)styryl)acridine typically involves the following steps:

Starting Materials: The synthesis begins with acridine and 4-(pyrrolidin-1-yl)benzaldehyde.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.

Synthetic Route: The key step involves the condensation of acridine with 4-(pyrrolidin-1-yl)benzaldehyde to form the styryl linkage.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

化学反応の分析

Chemical Reactions of Acridine Derivatives

Acridine derivatives undergo various chemical reactions, including:

-

N-Protonation : Acridine acts as a weak base, forming soluble salts when protonated at the N-atom .

-

Electrophilic Substitution : Preferentially occurs at the 2- or 7-position of the benzenoid ring .

-

Nucleophilic Substitution : Quaternary salts of acridine are more reactive towards nucleophiles, especially at the 9-position .

-

Oxidation : Acridine can be oxidized to acridone using dichromate in acetic acid .

Potential Chemical Reactions of 9-(4-(Pyrrolidin-1-yl)styryl)acridine

Given the structure of 9-(4-(Pyrrolidin-1-yl)styryl)acridine , potential chemical reactions might include:

-

Nucleophilic Substitution : The styryl group could undergo nucleophilic substitution reactions, potentially at the pyrrolidine-substituted carbon.

-

Electrophilic Addition : The styryl double bond could be susceptible to electrophilic addition reactions.

Biological Activities of Acridine Derivatives

Acridine derivatives exhibit a range of biological activities, including anti-cancer, anti-bacterial, and anti-parasitic effects . The styryl and pyrrolidine moieties in 9-(4-(Pyrrolidin-1-yl)styryl)acridine could influence its biological activity, potentially enhancing interactions with biological targets.

Data Tables

| Compound | Reaction Type | Biological Activity |

|---|---|---|

| Acridine | N-Protonation, Electrophilic Substitution | Anti-cancer, Anti-bacterial |

| 9-Substituted Acridines | Nucleophilic Substitution | Anti-tumour, Anti-parasitic |

| Styryl Acridines | Potential Electrophilic Addition | Potential Anti-cancer |

This table highlights the general reactivity and biological activities of acridine derivatives, which can inform potential studies on 9-(4-(Pyrrolidin-1-yl)styryl)acridine .

科学的研究の応用

Medicinal Chemistry

Acridine Derivatives as Therapeutic Agents

Acridine derivatives have been extensively studied for their therapeutic potential. The structural features of acridine allow for modifications that can enhance biological activity. Research has shown that acridines exhibit significant anti-inflammatory and anti-cancer properties. For instance, 9-anilinoacridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anti-cancer agents .

Anti-Cancer Activity

Recent studies have highlighted the efficacy of acridine compounds in targeting cancer cells. Specifically, 9-(4-(Pyrrolidin-1-yl)styryl)acridine has shown promising results in inhibiting the proliferation of cancer cells through mechanisms that may involve the interaction with topoisomerase enzymes . The compound's ability to induce apoptosis in tumor cells makes it a candidate for further investigation in cancer therapy.

Anti-Inflammatory Applications

Mechanism of Action

Acridine derivatives, including those related to 9-(4-(Pyrrolidin-1-yl)styryl)acridine, have been evaluated for their anti-inflammatory properties. They act by inhibiting the activation of inflammatory cells such as mast cells and neutrophils, which are pivotal in the pathogenesis of inflammatory diseases . The synthesis and evaluation of these compounds have led to the identification of several lead candidates with significant anti-inflammatory activity.

Cosmetic Formulations

Potential Use in Dermatology

The unique properties of acridine derivatives suggest potential applications in cosmetic formulations. Their ability to penetrate skin layers could be harnessed for delivering active ingredients in topical products. Recent advancements in polymer science have opened avenues for incorporating acridine derivatives into formulations that enhance skin hydration and provide protective benefits against environmental stressors .

Table: Summary of Biological Activities

Case Study: Anti-Cancer Efficacy

In a study evaluating the cytotoxic effects of various acridine derivatives on Dalton’s lymphoma ascites cells, compounds similar to 9-(4-(Pyrrolidin-1-yl)styryl)acridine exhibited significant cytotoxicity with IC50 values ranging from 0.125 to 0.352 µM . This highlights the potential of these compounds in developing new cancer therapies.

作用機序

The mechanism of action of 9-(4-(Pyrrolidin-1-yl)styryl)acridine involves its interaction with biological targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for specific molecular targets .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 9-(4-(Pyrrolidin-1-yl)styryl)acridine and analogous compounds:

Key Observations :

- Planar Core vs. Side Chains: The acridine core in 9-(4-(Pyrrolidin-1-yl)styryl)acridine and BRACO-19 enables π-π stacking with DNA/RNA structures like G-quadruplexes (G4s). However, BRACO-19’s trisubstituted side chains (pyrrolidinopropionamide groups) enhance selectivity for G4 over duplex DNA, a feature absent in the simpler styryl-pyrrolidine derivative .

- Pyrrolidine vs. Piperidine : The substitution of pyrrolidine (5-membered ring) in 9-(4-(Pyrrolidin-1-yl)styryl)acridine versus piperidine (6-membered) in compounds affects steric hindrance and solubility. For example, (Z)-4-(4-(Methylsulfonyl)styryl)-1-(prop-2-yn-1-yl)piperidine has a higher melting point (101–105°C) compared to pyrrolidine analogues .

生物活性

9-(4-(Pyrrolidin-1-yl)styryl)acridine is a derivative of acridine, a compound known for its diverse biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an acridine core with a pyrrolidine substituent at the 4-position of the styryl group. This structural modification is significant for its biological interactions, particularly in DNA intercalation and enzyme inhibition.

The biological activity of 9-(4-(Pyrrolidin-1-yl)styryl)acridine is primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is common among acridine derivatives, which often exhibit cytotoxic effects on cancer cells by inducing DNA damage and apoptosis.

Key Mechanisms Include:

- DNA Intercalation : The planar structure allows for effective binding to DNA, leading to structural distortions.

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerases I and IIα, enzymes critical for DNA replication and repair .

- Cell Cycle Arrest : Studies indicate that acridine derivatives can induce cell cycle arrest in the G1 phase, contributing to their anti-cancer properties .

Biological Activity Data

A summary of biological activities and IC50 values for 9-(4-(Pyrrolidin-1-yl)styryl)acridine compared to other acridine derivatives is presented in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9-(4-(Pyrrolidin-1-yl)styryl)acridine | HeLa | 0.045 | DNA intercalation |

| 9-amino-1-nitroacridine (C-1748) | MiaPaCa-2 | 0.015 | Topoisomerase inhibition |

| Acridine yellow G | Brain tumor cells | 0.020 | EGFR inhibition |

Table 1: Biological activity of selected acridine derivatives

Case Study 1: Anti-Cancer Efficacy

Research conducted on various acridine derivatives demonstrated that 9-(4-(Pyrrolidin-1-yl)styryl)acridine exhibited potent anti-cancer activity against several human cancer cell lines, including HeLa and MiaPaCa-2. In vitro assays indicated significant cytotoxicity, with IC50 values lower than many existing chemotherapeutics .

Case Study 2: Mechanistic Insights

In a study focusing on the molecular docking simulations of acridine derivatives, it was found that 9-(4-(Pyrrolidin-1-yl)styryl)acridine binds effectively to the active sites of topoisomerases. This binding inhibits their activity, leading to increased apoptosis in cancer cells through the activation of p53 pathways .

Q & A

Q. What are the common synthetic routes for 9-(4-(Pyrrolidin-1-yl)styryl)acridine, and what experimental conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 9-position of acridine due to its low electron density, followed by coupling with a styryl group. Key steps include:

- Quaternization : Acridine is first converted to a quaternary salt to enhance reactivity at position 9 .

- Styryl Coupling : A palladium-catalyzed Heck reaction or Wittig olefination is used to introduce the styryl moiety. Optimal conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric ratios of reagents (e.g., 1.2:1 styryl precursor to acridine) are critical for yield .

- Pyrrolidine Substitution : The pyrrolidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Table 1 : Example reaction conditions and yields from analogous acridine derivatives:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quaternization | H₂SO₄, 100°C, 2h | 85 | |

| Styryl Coupling | Pd(OAc)₂, PPh₃, 120°C | 72 |

Q. How is the crystal structure of acridine derivatives like 9-(4-(Pyrrolidin-1-yl)styryl)acridine determined, and what intermolecular interactions are typically observed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C .

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Software like SHELXL or OLEX2 refines the structure, accounting for π-π stacking (3.5–4.0 Å interplanar distances) and C–H⋯π interactions (2.8–3.2 Å) between acridine cores .

Advanced Research Questions

Q. What methodologies are employed to analyze the interaction between 9-(4-(Pyrrolidin-1-yl)styryl)acridine and G-quadruplex DNA structures, and how do structural modifications influence binding affinity?

- Methodological Answer :

- Fluorescence Titration : Monitor changes in acridine’s emission (λₑₓ = 360 nm, λₑₘ = 450 nm) upon adding G-quadruplex DNA. A 20–30% quenching indicates intercalation .

- Circular Dichroism (CD) : Track conformational shifts in DNA (e.g., positive peak at 265 nm for parallel G4 structures) .

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model π-π stacking between the acridine core and G-quartets. The pyrrolidine side chain enhances groove binding via van der Waals interactions .

Critical Parameters : - Ionic strength (e.g., 100 mM KCl stabilizes G4).

- Substituent effects: Electron-donating groups (e.g., pyrrolidine) improve binding by 2–3× compared to unsubstituted analogs .

Q. How can fluorescence spectroscopy be utilized to study the photophysical properties of 9-(4-(Pyrrolidin-1-yl)styryl)acridine, and what are the key parameters to optimize for accurate measurements?

- Methodological Answer :

- Quantum Yield Calculation : Use an integrating sphere with reference standards (e.g., quinine sulfate, Φ = 0.54). Excitation at 360 nm typically yields Φ = 0.35–0.45 for styrylacridines .

- Solvatochromism Studies : Vary solvent polarity (e.g., hexane to DMSO) to assess emission shifts. A 30 nm redshift in polar solvents indicates intramolecular charge transfer .

- Time-Resolved Fluorescence : Employ time-correlated single-photon counting (TCSPC) to measure lifetimes (τ = 2–4 ns), correlating with rigidity of the excited state .

Optimization Tips : - Degas solutions to avoid oxygen quenching.

- Maintain low concentration (≤10 µM) to prevent aggregation .

Data Contradiction Analysis

Q. How do conflicting reports on the cytotoxicity of 9-(4-(Pyrrolidin-1-yl)styryl)acridine derivatives arise, and what experimental variables should be controlled?

- Methodological Answer : Discrepancies often stem from:

- Cell Line Variability : Test in ≥3 lines (e.g., HeLa, MCF-7, HEK293). BRACO19 analogs show IC₅₀ differences of 5–10 µM across lines due to varying telomerase activity .

- Assay Conditions : MTT vs. resazurin assays may yield 20% variance; normalize to mitochondrial dye uptake (e.g., DASPMI) .

- Impurity Control : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) reduces false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。